REACTION_CXSMILES
|
[CH2:1]([NH2:21])/[CH:2]=[C:3](/[CH2:5][CH2:6][CH2:7][C@@H:8]([CH2:10][CH2:11][CH2:12][C@@H:13]([CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])[CH3:14])[CH3:9])\[CH3:4].C1(=O)OC(=O)CC1>N1C=CC=CC=1>[CH2:1]([NH2:21])[CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH:8]([CH2:10][CH2:11][CH2:12][CH:13]([CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])[CH3:14])[CH3:9])[CH3:4]
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Name
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|
Quantity
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2.32 g
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Type
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reactant
|
Smiles
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C(\C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C)N
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Name
|
|
Quantity
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1.16 g
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Type
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reactant
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Smiles
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C1(CCC(=O)O1)=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Most of the pyridine was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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the crude product dissolved in dichloromethane
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Type
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WASH
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Details
|
washed with 2M HCl (2×100 ml)
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Type
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CUSTOM
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Details
|
separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo to dryness
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Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)CCCC(C)CCCC(C)CCCC(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |